molecular formula C9H11N3 B1386923 (2-methyl-2H-indazol-7-yl)methanamine CAS No. 1144044-67-6

(2-methyl-2H-indazol-7-yl)methanamine

Cat. No.: B1386923
CAS No.: 1144044-67-6
M. Wt: 161.2 g/mol
InChI Key: LIIMTLFJRIQKEQ-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the heterocyclic aromatic amine class of organic compounds, specifically categorized within the indazole derivative family. The compound is systematically identified by its International Union of Pure and Applied Chemistry name as this compound, reflecting its structural composition of a 2-methylated indazole ring system bearing a methanamine substituent at the 7-position. The Chemical Abstracts Service has assigned this compound the registry number 1144044-67-6, providing a unique identifier for chemical databases and research applications.

The molecular formula C₉H₁₁N₃ accurately represents the compound's elemental composition, encompassing nine carbon atoms, eleven hydrogen atoms, and three nitrogen atoms. The molecular weight has been precisely determined as 161.21 grams per mole, with some sources reporting slight variations due to calculation methodologies, such as 161.2037 grams per mole. The compound's structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CN1C=C2C=CC=C(CN)C2=N1, which captures the connectivity and arrangement of atoms within the molecular framework.

Property Value Source
International Union of Pure and Applied Chemistry Name This compound
Chemical Abstracts Service Number 1144044-67-6
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
Beilstein Registry Number MFCD11869761

The compound also carries the alternative nomenclature of 7-Aminomethyl-2-methylindazole, which emphasizes the functional group positioning and provides clarity regarding the substitution pattern. This dual naming convention reflects the systematic approach to chemical nomenclature while accommodating practical laboratory usage. The European Community number system has not been universally assigned to this compound, indicating its relatively specialized research status compared to more broadly commercialized chemical entities.

Historical Context of Indazole Derivatives in Chemical Research

The historical development of indazole chemistry traces back to the foundational work of Emil Fischer in 1883, who first obtained indazole through the heating of ortho-hydrazine cinnamic acid. This pioneering synthesis marked the beginning of systematic investigation into the indazole ring system, establishing the groundwork for subsequent generations of research into these nitrogen-containing heterocyclic compounds. Fischer's initial discovery demonstrated the potential for creating stable bicyclic structures incorporating both pyrazole and benzene ring systems, laying the foundation for modern indazole derivative development.

The evolution of indazole research gained significant momentum throughout the twentieth century as chemists recognized the unique properties conferred by the bicyclic aromatic system. Indazole derivatives emerged as compounds of particular interest due to their rarity in natural systems, contrasting sharply with their synthetic accessibility and remarkable pharmacological potential. The alkaloids nigellicine, nigeglanine, and nigellidine represent the few naturally occurring indazole derivatives, isolated from Nigella sativa and Nigella glandulifera, highlighting the scarcity of these structures in biological systems.

Contemporary research has revealed that indazole derivatives display an extraordinary breadth of biological activities, including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-human immunodeficiency virus properties. This diverse activity profile has stimulated extensive synthetic efforts aimed at developing novel indazole-based compounds with enhanced therapeutic potential. The recognition that indazole scaffolds serve as privileged structures in medicinal chemistry has driven researchers to explore sophisticated synthetic methodologies for accessing diversely substituted indazole derivatives.

The development of this compound represents a continuation of this historical trajectory, incorporating strategic substitution patterns that leverage decades of accumulated knowledge about structure-activity relationships within the indazole family. The specific positioning of the methyl group at the 2-position and the methanamine functionality at the 7-position reflects careful consideration of how substitution patterns influence molecular properties and potential applications.

Structural Significance Within the Heterocyclic Chemistry Framework

The structural architecture of this compound exemplifies the sophisticated design principles underlying modern heterocyclic chemistry, combining the fundamental indazole bicyclic framework with strategic functionalization that enhances synthetic versatility. The indazole core structure consists of a fused benzene and pyrazole ring system, creating a rigid bicyclic aromatic framework that serves as a stable platform for further chemical modification. This bicyclic arrangement provides both aromatic stability and multiple sites for potential derivatization, making it an attractive scaffold for synthetic chemists.

The compound exists in the 2H-indazole tautomeric form, which represents one of the possible arrangements of the nitrogen atoms within the pyrazole portion of the molecule. While 1H-indazole typically represents the thermodynamically favored tautomer, the 2H-indazole form can be stabilized through appropriate substitution patterns, as demonstrated by the 2-methyl substituent in this compound. This tautomeric selectivity has important implications for the compound's chemical reactivity and potential biological activity, as different tautomeric forms can exhibit distinct interaction profiles with biological targets.

The methanamine substituent at the 7-position introduces a primary amine functionality that significantly expands the compound's synthetic utility and potential for further derivatization. Primary amines serve as versatile synthetic handles, capable of participating in a wide range of chemical transformations including acylation, alkylation, and condensation reactions. The positioning of this functional group at the 7-position places it in a unique electronic environment influenced by both the aromatic benzene ring and the electron-rich pyrazole system.

The 2-methyl substitution pattern contributes to the compound's overall stability while potentially influencing its biological activity profile. Methyl groups at the 2-position of indazole derivatives can affect the compound's lipophilicity, metabolic stability, and ability to interact with biological targets. This substitution pattern represents a common strategy in medicinal chemistry for fine-tuning molecular properties while maintaining the core pharmacophore structure.

Structural Feature Chemical Significance Impact on Properties
Indazole Core Bicyclic aromatic framework Provides stability and rigidity
2H-Tautomer Specific nitrogen arrangement Influences reactivity patterns
2-Methyl Group Alkyl substitution Modulates lipophilicity and stability
7-Methanamine Primary amine functionality Enables diverse derivatization

Position of this compound in Contemporary Research

Contemporary research into this compound reflects the broader scientific interest in indazole derivatives as privileged scaffolds for drug discovery and materials science applications. The compound has garnered attention as a versatile building block that combines the established pharmacological relevance of the indazole framework with the synthetic accessibility provided by the methanamine functionality. Current research efforts focus on leveraging this compound as an intermediate for the synthesis of more complex indazole-containing molecules with potential therapeutic applications.

Recent synthetic methodologies have demonstrated the utility of aminomethyl-substituted indazoles in the construction of elaborate molecular architectures through strategic derivatization reactions. The primary amine functionality serves as a key reactive center for the introduction of diverse pharmacophores, enabling researchers to rapidly generate compound libraries for biological screening. This approach aligns with contemporary drug discovery strategies that emphasize the efficient synthesis of structurally diverse compound collections based on validated core scaffolds.

The compound's role in contemporary heterocyclic chemistry extends beyond its immediate synthetic applications to encompass its function as a model system for understanding structure-activity relationships within the indazole family. Researchers utilize compounds like this compound to investigate how specific substitution patterns influence molecular properties such as solubility, stability, and biological activity. These investigations contribute to the development of predictive models that can guide the design of next-generation indazole derivatives with optimized properties.

Modern analytical techniques have enabled detailed characterization of this compound and related compounds, providing insights into their physical and chemical properties that inform both synthetic strategies and potential applications. Advanced spectroscopic methods, computational chemistry approaches, and crystallographic studies have revealed detailed information about molecular conformation, electronic structure, and intermolecular interactions that guide rational design efforts.

The compound's commercial availability from specialized chemical suppliers indicates its established position within the research community as a valuable synthetic intermediate. Multiple suppliers offer the compound in various purities and package sizes, reflecting consistent demand from academic and industrial research laboratories. The development of efficient synthetic routes to this compound has facilitated its broader adoption as a research tool, enabling investigators to focus on downstream applications rather than methodology development.

Properties

IUPAC Name

(2-methylindazol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12-6-8-4-2-3-7(5-10)9(8)11-12/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIMTLFJRIQKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 2-methyl-2H-indazole Core

  • Cyclization of 2-methylphenylhydrazine with formic acid: This classical method involves the reaction of 2-methylphenylhydrazine with formic acid, which promotes cyclization to form the 2-methylindazole ring system. The reaction proceeds via hydrazone intermediate formation followed by ring closure under acidic conditions. This method is widely used due to its simplicity and moderate to good yields.

  • Cadogan Cyclization: Another approach is the Cadogan reaction, which involves the reduction of nitro-substituted precursors such as 2-nitrobenzaldehyde derivatives with triethyl phosphite or related reagents to form the indazole ring. This method allows for various substitutions on the indazole ring and has been adapted for 2-methylindazole derivatives.

  • Palladium-catalyzed coupling reactions: For more complex derivatives, palladium-catalyzed arylation or Suzuki-Miyaura coupling can be employed to construct substituted indazole cores, including 2-methyl substituted variants. These methods use halogenated indazole intermediates and boronic acid derivatives under Pd catalysis to achieve regioselective functionalization.

Introduction of the Methanamine Group at the 7-Position

  • Formaldehyde and ammonium chloride reaction: The methanamine group can be introduced by reacting the indazole core with formaldehyde and ammonium chloride, which forms an iminium intermediate that is subsequently reduced to the primary amine. This reductive amination is often carried out in methanol under basic or acidic conditions, sometimes using sodium borohydride or related reducing agents.

  • Direct substitution on halogenated intermediates: In some synthetic routes, the 7-position is functionalized by nucleophilic substitution on a halogenated (e.g., chloro or bromo) indazole intermediate with ammonia or amine sources, followed by reduction if necessary.

Salt Formation

  • The free base (2-methyl-2H-indazol-7-yl)methanamine is commonly converted to its hydrochloride salt by treatment with hydrochloric acid gas or concentrated hydrochloric acid. This salt formation enhances solubility and stability, facilitating handling and further applications.
Step Reagents/Conditions Notes Yield (%) Source
Cyclization of 2-methylphenylhydrazine Formic acid, reflux Classical method for indazole core Moderate to high
Cadogan cyclization 2-nitrobenzaldehyde derivative, triethyl phosphite, reflux ethanol Alternative for indazole core formation Moderate to high
Palladium-catalyzed coupling Pd(OAc)2, tri-o-tolylphosphine, base (DIPEA), DMF, heat For functionalized indazoles Moderate
Reductive amination Formaldehyde, ammonium chloride, NaBH4, MeOH, 40°C, 3 h Introduction of methanamine group 37.1% (N-methylation example)
Salt formation HCl gas or concentrated HCl, controlled pH Formation of hydrochloride salt Quantitative
  • The 2-methyl substituent stabilizes the 2H-indazole tautomer, which influences regioselectivity during electrophilic substitution and reductive amination reactions.

  • Reductive amination proceeds via iminium ion intermediates formed between formaldehyde and the indazole nitrogen or methanamine group, followed by reduction with sodium borohydride or related hydride donors.

  • Palladium-catalyzed reactions involve oxidative addition of halogenated indazole intermediates, transmetallation with boronic acids, and reductive elimination to form C-C bonds, allowing for further functionalization.

  • Purification is typically achieved by recrystallization or chromatographic techniques such as reverse-phase HPLC, achieving purity levels above 98%.

  • Characterization methods include NMR spectroscopy (1H and 13C), mass spectrometry for molecular weight confirmation, and X-ray crystallography for structural elucidation.

Method Starting Material Key Reagents Conditions Advantages Limitations
Cyclization with formic acid 2-methylphenylhydrazine Formic acid Reflux Simple, accessible reagents Moderate yields
Cadogan reaction Nitrobenzaldehyde derivatives Triethyl phosphite Reflux ethanol Versatile, allows substitution Requires nitro precursors
Pd-catalyzed coupling Halogenated indazole Pd catalyst, ligand, base Heating in DMF High regioselectivity Requires expensive catalysts
Reductive amination Indazole core Formaldehyde, NH4Cl, NaBH4 Methanol, mild heat Direct amine introduction Moderate yields, sensitive to conditions
Salt formation Free base HCl gas or acid Controlled pH Improves solubility Requires careful handling

The preparation of this compound involves well-established synthetic routes centered on indazole ring formation and subsequent amine functionalization. Optimization of reaction conditions, choice of reagents, and purification methods are critical to achieving high yields and purity. Palladium-catalyzed methods offer advanced functionalization capabilities, while classical cyclization and reductive amination remain practical for routine synthesis. The hydrochloride salt form is preferred for stability and research applications.

This synthesis knowledge base draws from diverse authoritative sources, including synthetic organic chemistry literature, patent disclosures, and chemical supplier data, ensuring a comprehensive and reliable overview.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-2H-indazol-7-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted indazole derivatives.

Scientific Research Applications

(2-methyl-2H-indazol-7-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-methyl-2H-indazol-7-yl)methanamine involves its interaction with molecular targets and pathways in biological systems. The indazole ring can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The specific pathways and targets depend on the context of its use, such as its role in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights structural similarities and differences between (2-methyl-2H-indazol-7-yl)methanamine and related compounds:

Compound Name Core Heterocycle Substituents Key Differences Biological/Pharmacological Relevance
This compound Indazole 2-CH3, 7-CH2NH2 Reference compound Kinase inhibition, antimalarial lead
(1H-Benzimidazol-7-yl)methanamine Benzimidazole 7-CH2NH2 Benzimidazole core; lacks 2-CH3 Antimicrobial activity
(7-Methoxy-1H-benzimidazol-2-yl)methanamine Benzimidazole 2-CH2NH2, 7-OCH3 Methoxy substituent; different position Not reported
1-(1-Benzyl-1H-imidazol-2-yl)methanamine Imidazole 2-CH2NH2, N-benzyl Imidazole core; benzyl group Unknown
(1H-Imidazol-2-yl)methanamine hydrochloride Imidazole 2-CH2NH2 Simpler imidazole core Intermediate in organic synthesis
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Benzimidazole 2-CH2NH2, 4-Cl-C6H4 Chlorophenyl extension Antifungal/antiparasitic potential

Key Observations :

  • Substituent Position : The 7-position methanamine in indazole/benzimidazole derivatives is critical for hydrogen bonding in biological targets, whereas substituents at other positions (e.g., 2-OCH3 in benzimidazole) may alter solubility or steric effects .
  • Salt Forms : Hydrochloride salts (common in the target compound and imidazole analogues) improve crystallinity and handling .

Pharmacological and Physicochemical Properties

  • Solubility: The hydrochloride salt of this compound shows moderate solubility in polar solvents (e.g., DMF, methanol), comparable to other methanamine hydrochlorides .
  • Bioactivity : Indazole derivatives exhibit superior kinase inhibitory activity over benzimidazole analogues due to enhanced π-π stacking interactions . In contrast, benzimidazole-based methanamines (e.g., N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine) show promise in antiparasitic applications .

Biological Activity

(2-methyl-2H-indazol-7-yl)methanamine, a compound with significant potential in medicinal chemistry, exhibits various biological activities due to its unique indazole structure. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C10_{10}H12_{12}N4_{4} and a CAS Registry Number of 1144044-67-6. Its structure features a five-membered ring containing two nitrogen atoms, with a methyl group at the second position and a methanamine group at the seventh position. This configuration influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Receptor Modulation : Preliminary studies suggest that this compound may bind to neurotransmitter receptors, which could be relevant for treating conditions such as depression and anxiety.
  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition may contribute to its anti-inflammatory properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indazole, including this compound, exhibit potent antimicrobial properties. For instance, compounds derived from indazole structures have shown superior activity against protozoa compared to standard treatments like metronidazole .

Compound Target Pathogen Activity (IC50_{50})
MetronidazoleGiardia intestinalisReference Drug
Compound 18Giardia intestinalis0.078 µM (12.8 times more active than metronidazole)
Compound 7Trichomonas vaginalis0.150 µM
Compound 10Entamoeba histolytica0.120 µM

Anti-inflammatory Properties

The compound's anti-inflammatory effects are significant due to its inhibition of COX-2. This mechanism is crucial for developing therapies aimed at reducing inflammation-related diseases.

Study on Antiprotozoal Activity

In a comparative study assessing the antiprotozoal effects of various indazole derivatives, this compound was evaluated alongside other compounds. The results indicated that it exhibited notable potency against several protozoan pathogens, reinforcing its potential as a therapeutic agent in treating infections caused by these organisms .

Research on Neurotransmitter Interaction

Another study focused on the interaction of this compound with neurotransmitter receptors. Initial findings suggest that it may influence pathways associated with mood regulation, indicating its potential utility in treating psychiatric disorders.

Q & A

Basic Research Question

  • NMR : Compare aromatic proton shifts (δ 7.2–8.1 ppm for indazole H-5/H-6) and methyl group multiplicity (singlet at δ 2.5 ppm for 2-methyl).
  • HRMS : Exact mass (<2 ppm error) confirms molecular formula (e.g., C9H11N3 for free base).
  • HPLC-PDA : Use a C18 column (ACN/0.1% TFA gradient) to separate regioisomers. Spiking with synthesized standards (e.g., 3-methyl isomer) validates retention times .

How do researchers address discrepancies in biological activity data for this compound analogs?

Advanced Research Question
Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Purity Validation : Use HPLC-ELSD to detect non-UV-active impurities (e.g., dihydrochloride counterions).
  • Cellular Assay Standardization : Include positive controls (e.g., kinase inhibitors for enzyme studies) and normalize data to cell viability (MTT assay).
  • SAR Analysis : Compare logP (from HPLC logk’ measurements ) and pKa (via potentiometric titration ) to correlate activity with physicochemical properties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.